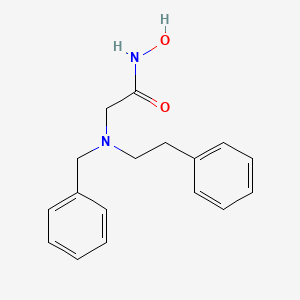

N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide

Description

N²-Benzyl-N-hydroxy-N²-(2-phenylethyl)glycinamide is a glycinamide derivative characterized by a benzyl group and a 2-phenylethyl substituent on the terminal nitrogen (N²), along with a hydroxyl group on the central nitrogen. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to aromatic moieties and hydrogen-bonding capacity via the hydroxyl group.

Properties

CAS No. |

919996-46-6 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

2-[benzyl(2-phenylethyl)amino]-N-hydroxyacetamide |

InChI |

InChI=1S/C17H20N2O2/c20-17(18-21)14-19(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,21H,11-14H2,(H,18,20) |

InChI Key |

KYZMETPZMRVDAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Molecular Formula and Weight

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

Structural Representation

The compound features a backbone of glycine with modifications that include:

- A benzyl group (C6H5CH2-)

- A hydroxyamide (-NHOH)

- A phenylethyl group (C6H5CH2CH-)

Preparation Methods

General Synthesis Overview

The synthesis of N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide typically involves several key steps, including:

- Peptide Coupling Reactions : The formation of amides from amines and carboxylic acids or their derivatives.

- Functional Group Transformations : Modifications that introduce hydroxy or other functional groups into the structure.

Specific Synthetic Routes

Route A: Direct Amide Formation

-

- Benzylamine

- 2-Phenylethylglycine

- Hydroxylamine hydrochloride

-

- The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol.

- A coupling agent like DCC (dicyclohexylcarbodiimide) may be employed to facilitate the formation of the amide bond.

-

- Dissolve benzylamine and 2-phenylethylglycine in the solvent.

- Add the coupling agent and hydroxylamine hydrochloride.

- Stir under reflux conditions for several hours.

- Purify the product through recrystallization or chromatography.

Route B: Multi-Step Synthesis

- Stepwise Synthesis :

- Initial formation of an intermediate by reacting benzylamine with an activated form of glycine (e.g., glycine ethyl ester).

- Subsequent introduction of the phenylethyl group through alkylation or another coupling reaction.

- Final conversion to the hydroxyamide using hydroxylamine.

Yield and Purity Considerations

The yield of this compound can vary significantly depending on the method used, typically ranging from 50% to 90%. Purity is often assessed using HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) spectroscopy.

Chemical Reactions Analysis

Acid-Catalyzed Debenzylation

The N-benzyl group undergoes cleavage under acidic conditions, particularly with electron-donating substituents (e.g., NHCO, NMe₂):

-

Conditions : HCl/acetic acid mixtures at elevated temperatures .

-

Mechanism : Acid protonates the benzyl nitrogen, destabilizing the C–N bond and leading to hydrolysis:

Kinetic Data :

| Substituent (R) | Relative Rate of Debenzylation |

|---|---|

| -NHAc | 1.0 (reference) |

| -NMe₂ | 1.8 |

| -NO₂ | 0.3 |

Source: Hydrolysis studies in SnCl₂-mediated reactions .

Hydrogen Abstraction by Radical Species

The benzyl and phenylethyl groups participate in hydrogen abstraction reactions with radicals like phthalimide N-oxyl (PINO) :

-

Conditions : Generated via oxidation of N-hydroxyphthalimide with Pb(OAc)₄ in acetic acid .

-

Reactivity :

Hammett Correlations :

-

ρ = -1.3 for toluenes (σ⁺ scale)

-

ρ = -0.41 for benzyl alcohols

-

Large kinetic isotope effects () suggest quantum tunneling .

Stability in Protic Environments

The hydroxyamide group (-NHOH) enhances solubility in polar solvents but increases susceptibility to oxidation:

-

Hydrolysis : Under basic conditions, the hydroxyamide converts to a carboxylic acid:

Scientific Research Applications

Therapeutic Applications in Oncology

One of the most significant applications of N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide is its potential as an inhibitor of protein kinases, which are critical in the regulation of cell proliferation and angiogenesis. This compound has shown efficacy against neoplastic diseases, including various forms of cancer such as breast cancer, colon cancer, and lung cancer.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound significantly reduced tumor size in animal models of breast cancer. The compound was administered at varying dosages, and results indicated a dose-dependent reduction in tumor volume, highlighting its potential for therapeutic use .

Neurological Applications

This compound also exhibits potential in the treatment of neurological disorders. Its derivatives have been investigated for their anticonvulsant properties.

Antiepileptic Potential

Research has shown that derivatives of this compound can inhibit convulsions induced by bicuculline in mouse models. This suggests that it may enhance GABAergic activity, which is crucial for controlling neuronal excitability .

Case Study: Efficacy in Animal Models

In a controlled study involving mice with induced seizures, administration of this compound resulted in a significant decrease in seizure frequency and duration compared to controls. The findings support further exploration into its use as an antiepileptic agent .

Pharmacological Research

The compound's pharmacological properties have been explored extensively, particularly its role as a modulator of enzymatic activity.

Modulation of Protein Kinase Activity

This compound has been identified as a promising candidate for modulating protein kinase activity. This modulation is crucial for developing small-molecule drugs aimed at treating various diseases associated with cellular proliferation and angiogenesis .

Data Table: Summary of Pharmacological Effects

| Application Area | Effect | Reference |

|---|---|---|

| Oncology | Inhibition of tumor growth | |

| Neurology | Anticonvulsant properties | |

| Pharmacology | Modulation of protein kinase activity |

Future Directions and Research

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Future studies will focus on:

- Clinical Trials : Evaluating the safety and efficacy in human subjects.

- Mechanistic Studies : Understanding the detailed biochemical pathways involved.

- Derivatives Exploration : Synthesizing new derivatives to enhance potency and reduce side effects.

Mechanism of Action

The mechanism of action of N2-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the benzyl and phenylethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core glycinamide scaffold is shared with several derivatives, but substituent variations critically influence functionality:

Key Observations :

- Hydrophobicity : The benzyl and 2-phenylethyl groups in the target compound enhance lipophilicity compared to the methoxy-substituted analog in , which may improve membrane permeability.

- Hydrogen Bonding : The hydroxyl group in the target compound and supports interactions with polar residues in biological targets, unlike the methoxy groups in .

Mass Spectrometry (MS) Fragmentation:

- The 2-phenylethyl moiety in the target compound may undergo cleavage at the CH₂-CH₂ bond during MS, analogous to 2-(2-phenylethyl)chromones in agarwood (). This produces characteristic fragment ions (e.g., m/z 91 for benzyl) .

- Sulfonamide derivatives (e.g., ) exhibit distinct fragmentation due to sulfonyl group stability, yielding SO₂-related ions (e.g., m/z 64 for SO₂⁺) .

Pharmacological and Functional Insights

While direct bioactivity data for the target compound are absent, insights can be extrapolated:

- Enzyme Inhibition: Sulfonamide analogs (e.g., ) are known to inhibit proteases or kinases via sulfonyl group interactions. The target compound’s hydroxyl group may instead target metalloenzymes or oxidoreductases .

- Antimicrobial Potential: Benzylpenicillin derivatives () highlight the role of benzyl groups in β-lactam antibiotics. The target compound’s benzyl and phenylethyl groups may modulate bacterial membrane interactions .

- Solubility Limitations : Compared to hydroxyethyl-substituted glycinamides (e.g., ), the target compound’s hydrophobicity may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- A benzyl group

- A hydroxy group

- A 2-phenylethyl side chain

These structural components contribute to its biological activity, influencing interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It interacts with certain receptors, potentially altering signaling pathways that regulate cellular functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been observed to inhibit cell proliferation in breast cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (IC50 = 15 µM) .

- Antimicrobial Testing : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting promising antimicrobial potential .

- Mechanistic Insights : Further research highlighted that the compound's anticancer effects are mediated through the activation of caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to upregulate p53 expression, a crucial tumor suppressor protein .

Data Summary Table

Q & A

Q. What safety protocols are critical when scaling up synthesis of N²-Benzyl-N-hydroxy-N²-(2-phenylethyl)glycinamide for preclinical studies?

- Answer : Conduct hazard assessments (e.g., thermal stability via DSC). Use explosion-proof equipment for exothermic steps. Implement engineering controls (e.g., closed-system reactors, vented gas traps). Train personnel in emergency procedures (e.g., fire suppression with CO₂, spill containment). Document waste disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.